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Introduction

Jaspine B, also known as pachastrissamine, is a naturally occurring anhydrophytosphingosine

first isolated from marine sponges of the Jaspis and Pachastrissa species.[1][2][3] Structurally

similar to endogenous sphingolipids, Jaspine B has emerged as a potent bioactive molecule

with significant cytotoxic and anti-proliferative properties against a variety of cancer cell lines.[3]

[4][5] Its ability to modulate key enzymes within the sphingolipid metabolic pathway makes it an

invaluable chemical tool for researchers studying the intricate roles of sphingolipid signaling in

cellular processes such as apoptosis, autophagy, and cell death.[1][4][6]

Mechanism of Action

Jaspine B exerts its biological effects by interfering with sphingolipid metabolism at multiple key

junctures. This multifaceted mechanism allows it to alter the cellular balance of critical signaling

lipids, primarily the pro-apoptotic molecule ceramide and the pro-survival molecule

sphingosine-1-phosphate (S1P). The precise downstream effects can be cell-type dependent.

The primary reported mechanisms include:

Inhibition of Sphingomyelin Synthase (SMS): In melanoma cells, Jaspine B was found to

strongly inhibit SMS, the enzyme responsible for converting ceramide to sphingomyelin.[1]

This inhibition leads to an intracellular accumulation of ceramide, a key event triggering

apoptosis, characterized by phosphatidylserine externalization, cytochrome c release, and

caspase activation.[1][7]
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Inhibition of Ceramide Synthases (CerS): In gastric cancer cells, Jaspine B treatment leads

to the accumulation of dihydrosphingosine and sphingosine, and their phosphorylated forms,

which is attributed to the inhibition of ceramide synthases.[8][9][10] This action disrupts the

de novo synthesis of ceramides.

Inhibition of Sphingosine Kinases (SphK): Jaspine B and its stereoisomers have been shown

to be moderate to potent inhibitors of both SphK1 and SphK2.[4][11] SphK1 is a critical

oncogenic enzyme that phosphorylates sphingosine to generate S1P, a potent signaling lipid

that promotes cell survival and proliferation.[11][12] By inhibiting SphK1, Jaspine B reduces

S1P levels, shifting the sphingolipid rheostat towards apoptosis.[13]

Induction of Multiple Cell Death Pathways: Jaspine B is a versatile inducer of cell death.

While it can trigger classic apoptosis in melanoma and HeLa cells[1][14], it can also induce a

non-apoptotic, caspase-independent form of cell death characterized by extensive

cytoplasmic vacuolation in gastric cancer cells.[8][9] This latter process, termed methuosis,

appears to be independent of its effects on sphingolipid metabolism and originates from

macropinocytosis.[6][8]

The multifaceted nature of Jaspine B's mechanism makes it a powerful tool for dissecting the

complex and often overlapping sphingolipid signaling pathways that regulate cell fate.

Data Presentation
The following table summarizes the reported cytotoxic and inhibitory activities of Jaspine B in

various cancer cell lines.
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Cell Line Assay Type Endpoint
IC50 Value
(µM)

Reference

HepG2

(Hepatocellular

Carcinoma)

Cytotoxicity Cell Viability 2.6 [13][15]

HepG2

(Hepatocellular

Carcinoma)

Enzyme

Inhibition
SphK1 Inhibition 1.4 [13][15]

A549 (Lung

Carcinoma)
Cytotoxicity Cell Viability 0.24 [16]

A549 (Lung

Carcinoma)
Cytotoxicity Cell Viability 2.05

HGC-27 (Gastric

Cancer)
Cytotoxicity Cell Viability Not specified [8][9]

B16 (Murine

Melanoma)
Cytotoxicity Cell Viability Dose-dependent [1]

SK-Mel28

(Human

Melanoma)

Cytotoxicity Cell Viability Dose-dependent [1]

HeLa (Cervical

Cancer)

Apoptosis

Induction
Treatment Conc. 0.5 [14][17]

P388, HT29,

MEL28
Cytotoxicity Cell Viability 0.01 µg/mL [16]

MDA-MB 231

(Breast Cancer)
Cytotoxicity LD50 2.1 ± 0.2

T98

(Glioblastoma)
Cytotoxicity LD50 4.5 ± 2.0 [10]

U87

(Glioblastoma)
Cytotoxicity LD50 3.2 ± 0.9 [10]
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Yamato-SS

(Synovial

Sarcoma)

Cytotoxicity Cell Viability Dose-dependent [18]

Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a method to determine the cytotoxic effect of Jaspine B on a chosen cell

line by measuring metabolic activity.

Materials:

Jaspine B stock solution (e.g., in DMSO or EtOH)

Cancer cell line of interest

Complete cell culture medium

96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Microplate reader (570 nm absorbance)

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL

of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

Jaspine B Treatment: Prepare serial dilutions of Jaspine B in complete medium. Remove the

old medium from the wells and add 100 µL of the Jaspine B dilutions (e.g., concentrations

ranging from 0.01 to 100 µM). Include vehicle-only controls (e.g., 0.05% EtOH).[6]
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Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C,

5% CO₂.[14]

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an

additional 3-4 hours at 37°C.

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each

well to dissolve the formazan crystals.

Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

cells. Plot the viability against the log of Jaspine B concentration to determine the IC50

value.[19]

Protocol 2: Analysis of Apoptosis by Annexin
V/Propidium Iodide Staining
This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic,

and necrotic cells following Jaspine B treatment.

Materials:

Jaspine B

Cell line of interest

6-well cell culture plates

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

Binding Buffer (provided with the kit)

Flow cytometer

Procedure:
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Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of

Jaspine B (e.g., 1 µM or 5 µM) and a vehicle control for a specified time (e.g., 4 or 24 hours).

[6]

Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell

suspension at 300 x g for 5 minutes.

Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC

and 5 µL of PI.

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the

dark.

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour

using a flow cytometer.

Data Interpretation:

Annexin V(-) / PI(-): Live cells

Annexin V(+) / PI(-): Early apoptotic cells

Annexin V(+) / PI(+): Late apoptotic/necrotic cells

Annexin V(-) / PI(+): Necrotic cells

Protocol 3: Quantification of Cellular Sphingolipids by
LC-MS/MS
This protocol outlines the general workflow for extracting and quantifying sphingolipids from

cells treated with Jaspine B.

Materials:

Jaspine B-treated and control cell pellets (~1-10 million cells)
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Internal standards for sphingolipids

Extraction solvent (e.g., chloroform:methanol mixture)[20]

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

system[21][22]

Procedure:

Sample Preparation: Harvest and wash cell pellets with cold PBS. Store pellets at -80°C until

extraction.[4]

Lipid Extraction (Folch Method): a. Resuspend the cell pellet in a known volume of PBS. b.

Add internal standards. c. Add a chloroform:methanol (2:1, v/v) solution and vortex

thoroughly.[20] d. Incubate at 48°C for 30 minutes.[23] e. Induce phase separation by adding

chloroform and water. Vortex and centrifuge.[23] f. Carefully collect the lower organic phase.

Drying and Reconstitution: Dry the lipid extract under a stream of nitrogen. Reconstitute the

dried lipids in a suitable solvent for LC-MS/MS analysis.[23]

LC-MS/MS Analysis: a. Inject the reconstituted sample into the LC-MS/MS system. b.

Separate lipid species using an appropriate HPLC column (e.g., C18). c. Detect and quantify

individual sphingolipid species (e.g., ceramide, sphingosine, S1P, sphingomyelin) using a

mass spectrometer, typically with electrospray ionization (ESI) in positive ion mode.[2][23]

Data Analysis: Quantify the amount of each sphingolipid by comparing its peak area to that

of the corresponding internal standard. Normalize the results to cell number or total protein

concentration.

Visualizations
// Nodes for metabolites Serine [label="Serine + Palmitoyl-CoA", fillcolor="#F1F3F4",

fontcolor="#202124"]; DHS [label="Dihydrosphingosine\n(Sphinganine)", fillcolor="#F1F3F4",

fontcolor="#202124"]; DHCer [label="Dihydroceramide", fillcolor="#F1F3F4",

fontcolor="#202124"]; Cer [label="Ceramide", fillcolor="#FBBC05", fontcolor="#202124"]; Sph

[label="Sphingosine", fillcolor="#F1F3F4", fontcolor="#202124"]; S1P [label="Sphingosine-1-

Phosphate\n(S1P)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SM [label="Sphingomyelin",
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fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse,

fillcolor="#EA4335", fontcolor="#FFFFFF"]; Survival [label="Cell Survival &\nProliferation",

shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes for enzymes SPT [label="SPT", shape=oval, style=rounded, fillcolor="#FFFFFF",

fontcolor="#202124"]; CerS [label="Ceramide Synthase\n(CerS)", shape=oval, style=rounded,

fillcolor="#FFFFFF", fontcolor="#202124"]; DES [label="DES", shape=oval, style=rounded,

fillcolor="#FFFFFF", fontcolor="#202124"]; CDase [label="Ceramidase", shape=oval,

style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; SphK [label="Sphingosine

Kinase\n(SphK)", shape=oval, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; SMS

[label="Sphingomyelin\nSynthase (SMS)", shape=oval, style=rounded, fillcolor="#FFFFFF",

fontcolor="#202124"];

// Jaspine B node JaspineB [label="Jaspine B", shape=diamond, style="filled",

fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Pathway connections Serine -> SPT -> DHS -> CerS -> DHCer -> DES -> Cer; Cer -> CDase

-> Sph -> SphK -> S1P; Cer -> SMS -> SM; {rank=same; SphK; S1P} {rank=same; SMS; SM}

{rank=same; CerS; DHCer}

// Effect connections Cer -> Apoptosis [style=dashed]; S1P -> Survival [style=dashed];

// Inhibition connections JaspineB -> CerS [label=" Inhibits", color="#EA4335",

fontcolor="#EA4335", arrowhead=Tee]; JaspineB -> SphK [label=" Inhibits", color="#EA4335",

fontcolor="#EA4335", arrowhead=Tee]; JaspineB -> SMS [label=" Inhibits", color="#EA4335",

fontcolor="#EA4335", arrowhead=Tee]; } end_dot Caption: Jaspine B targets in the sphingolipid

metabolic pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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